molecular formula C11H13N5O2 B14876169 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B14876169
M. Wt: 247.25 g/mol
InChI Key: FOCHLPVPDJKFPO-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used to substitute the methoxy group.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the carbohydrazide group.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its potential therapeutic applications in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, methoxyphenyl group, and carbohydrazide group makes it a versatile compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

5-amino-1-(2-methoxyphenyl)pyrazole-4-carbohydrazide

InChI

InChI=1S/C11H13N5O2/c1-18-9-5-3-2-4-8(9)16-10(12)7(6-14-16)11(17)15-13/h2-6H,12-13H2,1H3,(H,15,17)

InChI Key

FOCHLPVPDJKFPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)N

Origin of Product

United States

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